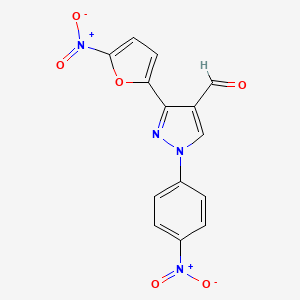![molecular formula C16H13N3O2 B14584996 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-46-1](/img/structure/B14584996.png)
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of phthalazine derivatives, which have been extensively studied for their potential therapeutic applications, particularly as anticonvulsants and AMPA receptor antagonists .
Vorbereitungsmethoden
The synthesis of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives under specific conditions to form the phthalazine core. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets, such as the AMPA receptors in the brain. By binding to these receptors, the compound inhibits excitatory neurotransmission, which plays a crucial role in the development and spread of epileptic seizures . This inhibition is achieved through a non-competitive antagonistic mechanism, where the compound binds to an allosteric site on the receptor, preventing its activation by glutamate.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione stands out due to its unique structural features and potent biological activities. Similar compounds include:
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists but have different structural frameworks and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of structural elements, which confer its distinct biological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61415-46-1 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
8-amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2/c17-12-2-1-8-3-10-6-13-14(16(21)19-18-15(13)20)7-11(10)4-9(8)5-12/h1-7,13-14H,17H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
GWJXPCDINHTFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC3=CC4C(C=C3C=C21)C(=O)NNC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)

![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)





![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)




![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
